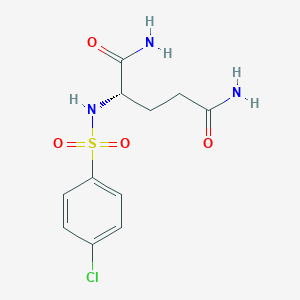![molecular formula C14H15NO2 B12603490 2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid CAS No. 873554-99-5](/img/structure/B12603490.png)
2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid is an organic compound that belongs to the class of amino acids
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-3-[(Naphthalen-2-yl)amino]propansäure umfasst typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 2-Naphthylamin und 2-Methylacrylsäure.
Reaktionsbedingungen: Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, wobei häufig ein Katalysator und spezielle Lösungsmittel verwendet werden, um die Reaktion zu erleichtern.
Reinigung: Das Produkt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können großtechnische Synthesen umfassen, die ähnliche Reaktionsbedingungen verwenden, aber für höhere Ausbeuten und Wirtschaftlichkeit optimiert sind. Dazu kann die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Reinigungssystemen gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methyl-3-[(Naphthalen-2-yl)amino]propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Der Naphthalenring kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitutionsreagenzien: Halogene, Nitriermittel und Sulfonierungsmittel werden üblicherweise für Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation Naphthochinone liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Naphthalenring einführen können.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[(Naphthalen-2-yl)amino]propansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antikanzerogene Eigenschaften.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Farbstoffen und Pigmenten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-3-[(Naphthalen-2-yl)amino]propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Naphthalenring ermöglicht es ihm, an bestimmte Rezeptoren oder Enzyme zu binden und deren Aktivität zu modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung des mikrobiellen Wachstums oder der Induktion der Apoptose in Krebszellen.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-3-(Naphthalen-1-yl)propansäure: Eine weitere Aminosäure-Derivate mit einem Naphthalenring.
2-Methyl-3-(Phenylamino)propansäure: Eine ähnliche Verbindung mit einer Phenylgruppe anstelle eines Naphthalenrings.
Einzigartigkeit
2-Methyl-3-[(Naphthalen-2-yl)amino]propansäure ist einzigartig aufgrund des Vorhandenseins sowohl einer Methylgruppe als auch eines Naphthalenrings, die unterschiedliche chemische und biologische Eigenschaften verleihen. Seine Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
CAS-Nummer |
873554-99-5 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
2-methyl-3-(naphthalen-2-ylamino)propanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-10(14(16)17)9-15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,15H,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
MXYQTDGZIVJFKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=CC2=CC=CC=C2C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


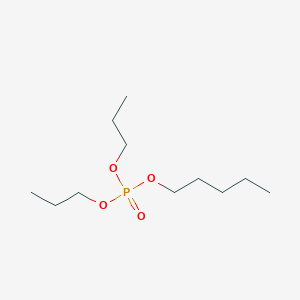
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)
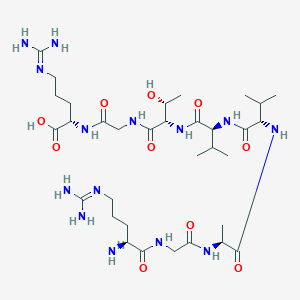
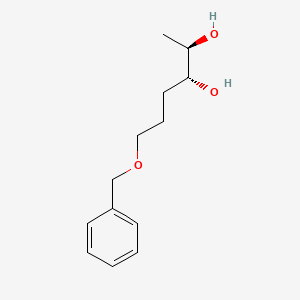
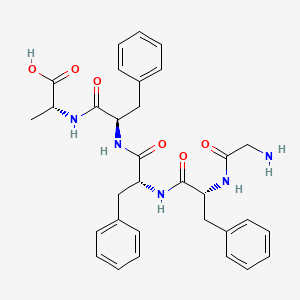
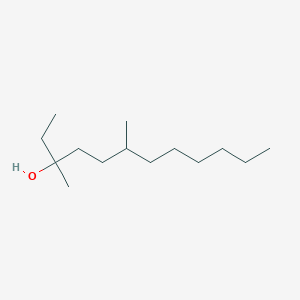
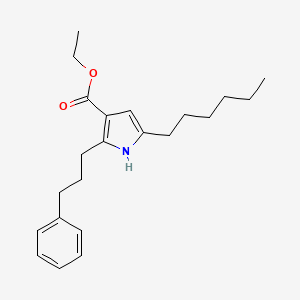



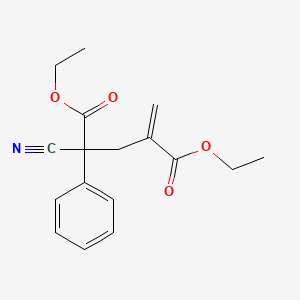
![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
